molecular formula C20H32N2OSn B14603234 {(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide CAS No. 59361-29-4

{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide

Katalognummer: B14603234
CAS-Nummer: 59361-29-4
Molekulargewicht: 435.2 g/mol
InChI-Schlüssel: YTRTVRLDMFJWFQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide is an organotin compound characterized by the presence of a phenyl group, a tributylstannyl group, and a cyanamide group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to the weak, nonionic bond between tin and hydrogen .

Vorbereitungsmethoden

The synthesis of {(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide typically involves the reaction of tributylstannyl anions with appropriate precursors. One common method involves the addition of tributylstannyllithium to paraformaldehyde, followed by the protection of the resultant alcohol with α-chloroethyl ethyl ether . The reaction conditions often require an inert atmosphere, such as argon, and the use of dry solvents like tetrahydrofuran.

Analyse Chemischer Reaktionen

{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various chemical reactions, including addition, substitution, and cyclization reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to {(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide include other organotin compounds such as tributyltin hydride and triphenyltin hydride. These compounds share similar properties, such as the ability to participate in radical reactions and their use as reducing agents .

Eigenschaften

CAS-Nummer

59361-29-4

Molekularformel

C20H32N2OSn

Molekulargewicht

435.2 g/mol

IUPAC-Name

tributylstannyl N-cyanobenzenecarboximidate

InChI

InChI=1S/C8H6N2O.3C4H9.Sn/c9-6-10-8(11)7-4-2-1-3-5-7;3*1-3-4-2;/h1-5H,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

YTRTVRLDMFJWFQ-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OC(=NC#N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.